PTHrP (1-36)

Description

BenchChem offers high-quality PTHrP (1-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTHrP (1-36) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

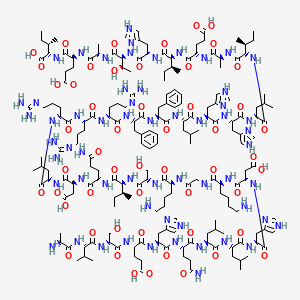

Molecular Formula |

C191H305N59O52 |

|---|---|

Molecular Weight |

4260 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C191H305N59O52/c1-25-99(17)149(184(297)217-104(22)155(268)220-122(54-59-144(259)260)165(278)246-151(101(19)27-3)186(299)242-135(77-113-84-207-92-216-113)180(293)250-153(106(24)253)187(300)218-105(23)156(269)221-123(55-60-145(261)262)166(279)249-152(188(301)302)102(20)28-4)247-179(292)128(70-97(13)14)233-174(287)132(74-110-81-204-89-213-110)239-175(288)133(75-111-82-205-90-214-111)237-170(283)127(69-96(11)12)231-171(284)130(72-108-44-33-30-34-45-108)235-172(285)129(71-107-42-31-29-32-43-107)234-161(274)118(50-41-65-210-191(201)202)224-159(272)116(48-39-63-208-189(197)198)223-160(273)117(49-40-64-209-190(199)200)225-167(280)124(66-93(5)6)232-178(291)137(79-147(265)266)240-163(276)120(52-57-141(196)255)228-185(298)150(100(18)26-2)248-182(295)139(87-252)243-158(271)115(47-36-38-62-193)219-142(256)85-211-157(270)114(46-35-37-61-192)222-177(290)136(78-146(263)264)241-176(289)134(76-112-83-206-91-215-112)238-169(282)126(68-95(9)10)230-168(281)125(67-94(7)8)229-162(275)119(51-56-140(195)254)226-173(286)131(73-109-80-203-88-212-109)236-164(277)121(53-58-143(257)258)227-181(294)138(86-251)244-183(296)148(98(15)16)245-154(267)103(21)194/h29-34,42-45,80-84,88-106,114-139,148-153,251-253H,25-28,35-41,46-79,85-87,192-194H2,1-24H3,(H2,195,254)(H2,196,255)(H,203,212)(H,204,213)(H,205,214)(H,206,215)(H,207,216)(H,211,270)(H,217,297)(H,218,300)(H,219,256)(H,220,268)(H,221,269)(H,222,290)(H,223,273)(H,224,272)(H,225,280)(H,226,286)(H,227,294)(H,228,298)(H,229,275)(H,230,281)(H,231,284)(H,232,291)(H,233,287)(H,234,274)(H,235,285)(H,236,277)(H,237,283)(H,238,282)(H,239,288)(H,240,276)(H,241,289)(H,242,299)(H,243,271)(H,244,296)(H,245,267)(H,246,278)(H,247,292)(H,248,295)(H,249,279)(H,250,293)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,197,198,208)(H4,199,200,209)(H4,201,202,210)/t99-,100-,101-,102-,103-,104-,105-,106+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-,152-,153-/m0/s1 |

InChI Key |

NNRMZXDHMCWWRV-RHBZDGMUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PTHrP (1-36) in Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment (1-36), is a key regulator of bone metabolism. Its actions on osteoblasts, the bone-forming cells, are complex and involve the activation of multiple intracellular signaling pathways. Understanding the precise mechanism of action of PTHrP (1-36) is crucial for the development of novel anabolic therapies for skeletal disorders such as osteoporosis. This technical guide provides an in-depth overview of the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of PTHrP (1-36) in osteoblasts.

PTHrP (1-36) Receptor and Initial Signaling Events

PTHrP (1-36) exerts its effects on osteoblasts primarily through binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular events mediated by heterotrimeric G proteins, leading to the activation of several key signaling pathways.

Core Signaling Pathways

The binding of PTHrP (1-36) to PTH1R on osteoblasts triggers three major signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway, the phospholipase C (PLC)/protein kinase C (PKC) pathway, and the mitogen-activated protein kinase (MAPK) pathway.

cAMP/PKA Signaling Pathway

Activation of PTH1R by PTHrP (1-36) leads to the stimulation of adenylyl cyclase through the Gαs subunit, resulting in the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2] This pathway is considered a major mediator of both the anabolic and catabolic effects of PTHrP on bone.[1]

PLC/PKC Signaling Pathway

In addition to Gαs, PTH1R can also couple to Gαq, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is also implicated in mediating the effects of PTHrP on osteoblast function.

References

An In-depth Technical Guide to the PTHrP (1-36) Signaling Pathway Downstream of PTH1R

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parathyroid hormone-related protein (PTHrP) (1-36) is a critical peptide hormone that modulates a variety of physiological processes through its interaction with the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). Activation of PTH1R by PTHrP (1-36) initiates a complex network of intracellular signaling cascades that are central to bone metabolism, calcium homeostasis, and developmental biology. Understanding the intricacies of these pathways is paramount for the development of novel therapeutics targeting osteoporosis, hypercalcemia of malignancy, and other related disorders. This technical guide provides a comprehensive overview of the core signaling pathways downstream of PTH1R upon PTHrP (1-36) binding, presents key quantitative data for receptor engagement and signal transduction, and offers detailed protocols for essential experimental assays used to investigate this system.

Core Signaling Pathways

Upon binding of PTHrP (1-36) to the PTH1R, the receptor undergoes a conformational change, leading to the activation of several distinct downstream signaling pathways. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

The primary signal transduction mechanism for PTH1R is through the activation of heterotrimeric G proteins. PTHrP (1-36) preferentially stabilizes the RG (G protein-dependent) conformation of the receptor.[1]

-

Gαs/cAMP/PKA Pathway: The canonical pathway involves the coupling of PTH1R to the Gαs subunit.[2] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.[3] PTHrP (1-36) is known to induce a transient cAMP response that originates from the plasma membrane.[4][5]

-

Gαq/PLC/PKC Pathway: PTH1R can also couple to the Gαq/11 subunit, activating Phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]

β-Arrestin-Dependent Signaling

In addition to G protein coupling, agonist-bound PTH1R can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and initiating a distinct wave of G protein-independent signaling.

-

Receptor Internalization: β-arrestin recruitment promotes the translocation of the PTHrP (1-36)-PTH1R complex from the cell surface to early endosomes.[5] Compared to PTH (1-34), PTHrP (1-36) induces less receptor internalization and faster recycling.[4]

-

ERK1/2 Activation: β-arrestins act as scaffolds, bringing components of the mitogen-activated protein kinase (MAPK) cascade into proximity. This leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can regulate cell proliferation and differentiation. PTH1R can stimulate ERK1/2 through both G protein-dependent (via PKA and PKC) and a more sustained G protein-independent, β-arrestin-mediated pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of PTHrP (1-36) with PTH1R and subsequent downstream signaling events. Values can vary based on the cell line, receptor expression levels, and specific assay conditions.

Table 1: Receptor Binding Affinity

| Ligand | Receptor State | Kd / Ki (nM) | Cell/System | Assay Method | Reference |

| PTHrP (1-36) | - | 568 ± 37 | PTH1R in Nanodiscs | Fluorescence Anisotropy | [6] |

| PTHrP (1-36) | RG (G protein-coupled) | 0.42 | GP-2.3 cell membranes | Radioligand Competition | [7] |

| PTHrP (1-36) | R0 (G protein-uncoupled) | 28 | GP-2.3 cell membranes | Radioligand Competition | [7] |

Table 2: Functional Potency (EC50)

| Pathway Assessed | Ligand | EC50 (nM) | Cell Line | Assay Method | Reference |

| cAMP Accumulation | [Trp1]PTHrP(1-36) | 3.6 | CHO-K1 (hPTH1R) | ELISA-based | [8] |

| cAMP Accumulation | PTHrP (1-36) | ~1 | GP-2.3 (hPTH1R) | Luciferase Reporter | [9] |

| cAMP Accumulation | PTHrP(1-36)-NH2 | 0.45 ± 0.05 | HEK293 (hPTH1R) | GloSensor (cAMP) | [10] |

| β-Arrestin-1 Recruitment | PTHrP(1-36)-NH2 | 7.9 ± 1.1 | HEK293 (hPTH1R) | BRET | [10] |

| β-Arrestin-2 Recruitment | PTHrP(1-36)-NH2 | 11.2 ± 1.4 | HEK293 (hPTH1R) | BRET | [10] |

| ERK1/2 Phosphorylation | PTHrP (1-36) | ~1 - 10 | GP-2.3 (hPTH1R) | SureFire Assay | [9][11] |

| Intracellular Ca2+ | Human PTHrP (1-36) | 0.05 | Human Keratinocytes | Not Specified | [12] |

Experimental Protocols

Detailed methodologies are provided for key assays used to quantify the interactions and signaling events downstream of PTH1R activation by PTHrP (1-36).

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of PTHrP (1-36) by measuring its ability to compete with a radiolabeled ligand for binding to PTH1R.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]

- 4. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Parathyroid hormone senses extracellular calcium to modulate endocrine signaling upon binding to the family B GPCR parathyroid hormone 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

The Role of PTHrP (1-36) in Embryonic Skeletal Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Parathyroid hormone-related protein (PTHrP) is a critical paracrine factor in embryonic skeletal development. The N-terminal fragment, PTHrP (1-36), plays an indispensable role in modulating the growth and differentiation of chondrocytes within the epiphyseal growth plate, primarily through a finely tuned negative feedback loop with Indian hedgehog (Ihh). This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the function of PTHrP (1-36) in endochondral ossification. It summarizes key quantitative and qualitative findings, details experimental protocols derived from seminal studies, and presents visual diagrams of the core signaling and experimental workflows.

Introduction to PTHrP in Skeletal Morphogenesis

Endochondral ossification, the process by which most of the vertebrate skeleton is formed, begins with a cartilage template that is progressively replaced by bone.[1][2] The precise orchestration of chondrocyte proliferation, differentiation, and hypertrophy within the growth plate is paramount for longitudinal bone growth. Parathyroid hormone-related protein (PTHrP) was identified as a crucial regulator of this process.[3][4][5] Specifically, the (1-36) amino-terminal fragment of PTHrP, which shares homology with Parathyroid Hormone (PTH), binds to the same receptor, the Type 1 PTH/PTHrP receptor (PTH1R), to exert its effects.[5][6][7]

Genetic studies using knockout mice have been instrumental in elucidating its function. Mice lacking the PTHrP gene or the PTH1R die at birth with a form of lethal skeletal dysplasia characterized by premature and accelerated differentiation of chondrocytes, leading to shortened and malformed bones.[4][6][7][8][9] This phenotype underscores the essential role of PTHrP in maintaining a pool of proliferating chondrocytes and delaying their progression to a hypertrophic state.[8][10][11][12][13]

Core Signaling Pathways

The primary mechanism through which PTHrP (1-36) governs chondrocyte fate is its participation in a negative feedback loop with Indian hedgehog (Ihh).

The Indian Hedgehog (Ihh)-PTHrP Feedback Loop

This feedback system elegantly coordinates the rate of chondrocyte differentiation.[8][10][14]

-

Ihh Secretion: Chondrocytes that cease proliferating and enter the pre-hypertrophic stage begin to secrete Ihh.[1][2][8][11]

-

Ihh Action: Ihh diffuses to the ends of the developing bone and stimulates perichondrial cells and early chondrocytes to produce PTHrP.[8][10][15]

-

PTHrP Action: PTHrP then acts on the nearby pre-hypertrophic and columnar proliferating chondrocytes, which express PTH1R.[8][11][15] This signaling maintains the chondrocytes in a proliferative state and inhibits their differentiation into hypertrophic chondrocytes, thus delaying the production of more Ihh.[8][10][12][16]

This loop ensures that the zones of proliferation and hypertrophy are spatially distinct and that longitudinal growth proceeds in an orderly fashion. Disruption of this loop, as seen in PTHrP or Ihh null mutations, leads to dysregulation of chondrocyte maturation.[1][4]

PTHrP (1-36) Intracellular Signaling

Upon binding to the G-protein coupled PTH1R on the surface of proliferating chondrocytes, PTHrP (1-36) primarily activates the Gs alpha subunit.[8][11] This initiates a downstream cascade that mediates its effects on proliferation and differentiation.

-

cAMP/PKA Pathway: Activation of Gs leads to adenylyl cyclase activation and the production of cyclic AMP (cAMP).[8][17] cAMP subsequently activates Protein Kinase A (PKA).[8][18]

-

Transcriptional Regulation: PKA phosphorylates and influences key transcription factors that control the chondrocyte cell cycle and differentiation program.

-

SOX9: PKA phosphorylates SOX9, a master regulator of chondrogenesis, increasing its activity.[8][11] Active SOX9 helps to slow chondrocyte differentiation.

-

Runx2: PTHrP signaling suppresses the synthesis of Runx2, a transcription factor essential for chondrocyte hypertrophy and subsequent osteoblast differentiation.[2][8][11]

-

Cyclin D1 & p57: PTHrP signaling promotes chondrocyte proliferation by stimulating pathways that activate Cyclin D1 transcription.[19] It also suppresses the synthesis of the cyclin-dependent kinase inhibitor p57, further promoting entry into the cell cycle.[8][11]

-

Summary of PTHrP (1-36) Effects on Chondrocytes

While precise quantitative data from a single experimental model is heterogeneous across the literature, a consistent qualitative and semi-quantitative picture emerges. The following table summarizes the principal effects of PTHrP (1-36) signaling on key molecular and cellular markers of chondrocyte development.

| Marker / Process | Effect of Active PTHrP (1-36) Signaling | Phenotype in PTHrP / PTH1R Knockout Models | Reference |

| Cellular Processes | |||

| Chondrocyte Proliferation | Maintained / Increased | Diminished chondrocyte proliferation | [2][8][10][12] |

| Chondrocyte Hypertrophy | Delayed / Inhibited | Accelerated and premature hypertrophy | [2][8][16][20][21] |

| Endochondral Ossification | Pace is regulated and slowed | Accelerated bone formation | [3][4] |

| Gene/Protein Expression | |||

| Ihh (Indian Hedgehog) | Expression is indirectly suppressed by delaying the pre-hypertrophic stage | Ectopic and premature expression in proliferating zone | [8][21] |

| Col10a1 (Collagen X) | Expression is delayed | Premature and ectopic expression | [2][21] |

| Runx2 | Expression is suppressed | Upregulated | [8][11][22] |

| SOX9 | Activity is increased via phosphorylation | Reduced activity (inferred) | [8][11] |

| p57 (CDK Inhibitor) | Expression is suppressed | Increased expression (inferred) | [8][11] |

| Cyclin D1 | Expression is activated | Reduced expression | [19] |

Key Experimental Protocols and Methodologies

The study of PTHrP's role in skeletal development has relied on a combination of genetic models, molecular biology, and histology.

Generation of Genetically Modified Mouse Models

-

PTHrP or PTH1R Knockout Mice: These models are fundamental to understanding function. They are typically generated via homologous recombination in embryonic stem (ES) cells, where the gene of interest (e.g., Pthlh or Pth1r) is replaced with a selection cassette (e.g., neomycin resistance). Chimeric mice are generated by injecting these modified ES cells into blastocysts.[10] The resulting phenotype of homozygous null mice, characterized by accelerated chondrocyte differentiation, provides definitive evidence of PTHrP's inhibitory role.[4][6][21]

-

Chimeric Analysis: To study cell-autonomous effects, ES cells lacking the PTH/PTHrP receptor are injected into wild-type blastocysts.[10] Analysis of the resulting chimeric growth plates reveals that receptor-deficient cells prematurely exit the cell cycle and differentiate, even when surrounded by normal cells, demonstrating that PTHrP acts directly on proliferating chondrocytes.[10][21]

Gene and Protein Expression Analysis

-

In Situ Hybridization: This technique is used to visualize the spatial expression pattern of specific mRNAs within tissue sections.

-

Tissue Preparation: Embryonic long bones (e.g., humeri, tibiae) are fixed in solutions like 10% buffered formalin and embedded in paraffin.[23][24]

-

Probe Synthesis: Radiolabeled or digoxigenin-labeled antisense RNA probes are transcribed from cDNA clones for genes of interest (e.g., Pthlh, Ihh, Pth1r, Col10a1).[21][23][25]

-

Hybridization: The probes are hybridized to the prepared tissue sections.

-

Detection: Signal is detected via autoradiography or immunohistochemistry (for non-radioactive probes), revealing the precise location of chondrocytes expressing the target mRNA.[23][25][26] This has been crucial for showing that Ihh is expressed in prehypertrophic chondrocytes while PTH1R is expressed in proliferating and prehypertrophic cells.[2][23][25][26]

-

-

Immunohistochemistry (IHC): IHC is used to localize specific proteins within the growth plate. It follows a similar principle to in situ hybridization but uses antibodies specific to the target protein (e.g., PTHrP, IHH, PTH1R).[25] This confirms that the mRNA expression patterns correspond to protein presence.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is used to quantify mRNA levels in dissected growth plate tissue, providing a more quantitative measure of gene expression changes in different experimental conditions.[25]

References

- 1. Indian hedgehog signaling regulates proliferation and differentiation of chondrocytes and is essential for bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Parathyroid hormone-related protein (PTHrP) as a regulating factor of endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parathyroid Hormone-Related Protein, Its Regulation of Cartilage and Bone Development, and Role in Treating Bone Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Osteoblast-derived PTHrP is a potent endogenous bone anabolic agent that modifies the therapeutic efficacy of administered PTH 1–34 [jci.org]

- 7. Osteoblast-derived PTHrP is a potent endogenous bone anabolic agent that modifies the therapeutic efficacy of administered PTH 1–34 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 9. Pthlh parathyroid hormone-like peptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The parathyroid hormone-related protein and Indian hedgehog feedback loop in the growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PTHrP and skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Regulation of Articular Chondrocyte Proliferation and Differentiation by Indian Hedgehog and Parathyroid Hormone-related Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organization of the Indian hedgehog – parathyroid hormone-related protein system in the postnatal growth plate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Indian hedgehog signals independently of PTHrP to promote chondrocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

- 18. Targeting Chondrocyte Hypertrophy as Strategies for the Treatment of Osteoarthritis | MDPI [mdpi.com]

- 19. molbiolcell.org [molbiolcell.org]

- 20. Inhibitory function of parathyroid hormone-related protein on chondrocyte hypertrophy: the implication for articular cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Functional Duality of Chondrocyte Hypertrophy and Biomedical Application Trends in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In situ localization of PTH/PTHrP receptor mRNA in the bone of fetal and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Expression of parathyroid hormone-related peptide (PTHrP) and its receptor (PTH1R) during the histogenesis of cartilage and bone in the chicken mandibular process - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Expression of Indian hedgehog, parathyroid hormone-related protein, and their receptors in the postnatal growth plate of the rat: evidence for a locally acting growth restraining feedback loop after birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Localization of Indian hedgehog and PTH/PTHrP receptor expression in relation to chondrocyte proliferation during mouse bone development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Endocrine Player: Discovery and Initial Characterization of PTHrP (1-36)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) emerged from the investigation of a perplexing clinical syndrome known as humoral hypercalcemia of malignancy (HHM). For decades, researchers sought a humoral factor responsible for the elevated calcium levels in cancer patients that mimicked hyperparathyroidism but was not attributable to parathyroid hormone (PTH). This technical guide provides an in-depth overview of the pivotal discovery and initial characterization of the N-terminal fragment of this protein, PTHrP (1-36), a molecule that not only solved the mystery of HHM but also opened new avenues in endocrinology and drug development.

The Discovery of PTHrP: Unraveling Humoral Hypercalcemia of Malignancy

The story of PTHrP's discovery is a classic example of clinical observation driving basic research. In the 1980s, extensive research focused on identifying the circulating factor in HHM that induced hypercalcemia.[1] The breakthrough came with the purification of a protein from a human lung cancer cell line (BEN) that exhibited PTH-like bioactivity.[2][3] This protein, initially termed PTH-like protein, was found to be distinct from PTH, although it shared some N-terminal amino acid homology.[4]

Subsequent molecular cloning and expression studies confirmed the existence of a novel gene encoding this protein, officially named parathyroid hormone-related protein (PTHrP).[5] The gene was localized to chromosome 12, distinct from the PTH gene on chromosome 11.[4] The predicted protein was found to be a prepropeptide of 36 amino acids and a mature protein of 141 amino acids.[4][5] The initial studies focused on the N-terminal region, as synthetic peptides corresponding to this domain were shown to possess the biological activities of the full-length protein.[4]

Experimental Protocols:

Purification of PTHrP from BEN Cell Conditioned Medium (Adapted from Moseley et al., 1987) [2][3]

-

Cell Culture: Human lung cancer cells (BEN) were cultured in serum-free medium.

-

Conditioned Medium Collection: The culture medium was collected and centrifuged to remove cellular debris.

-

Concentration: The supernatant was concentrated using ultrafiltration.

-

Cation-Exchange Chromatography: The concentrated medium was applied to a CM-Sephadex column and eluted with a salt gradient.

-

Gel Filtration Chromatography: Active fractions were pooled, concentrated, and applied to a Sephadex G-75 column.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification was achieved using a series of RP-HPLC steps with different solvent systems (e.g., acetonitrile/water with trifluoroacetic acid).

-

Bioactivity Assessment: Fractions were tested for their ability to stimulate cyclic AMP (cAMP) production in osteoblast-like cells (e.g., UMR 106-01).

-

Protein Sequencing: The purified protein was subjected to N-terminal amino acid sequencing.

Cloning of PTHrP cDNA (Adapted from Suva et al., 1987) [5]

-

mRNA Isolation: Total RNA was extracted from a human lung carcinoma cell line (BEN), and poly(A)+ RNA was isolated.

-

cDNA Library Construction: A cDNA library was constructed from the poly(A)+ RNA using a vector such as λgt10.

-

Probe Design: Based on the N-terminal amino acid sequence of the purified protein, synthetic oligonucleotide probes were designed.

-

Library Screening: The cDNA library was screened with the radiolabeled oligonucleotide probes.

-

Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were subcloned and sequenced to determine the full-length coding sequence of PTHrP.

Initial Characterization of PTHrP (1-36): A PTH Mimic with Distinct Properties

The initial characterization of PTHrP focused on its N-terminal fragment, PTHrP (1-36), which contains the primary determinants for binding to and activating the PTH receptor type 1 (PTH1R).[6] These early studies established that PTHrP (1-36) shared several key biological activities with PTH (1-34).

Receptor Binding and Activation

PTHrP (1-36) was found to bind to the PTH1R with an affinity comparable to that of PTH (1-34).[6] This interaction triggers the activation of intracellular signaling pathways, most notably the adenylyl cyclase-cAMP pathway.

Table 1: Receptor Binding Affinities of PTHrP (1-36) and PTH (1-34)

| Ligand | Receptor | Cell/Tissue Source | Binding Assay Method | Kd (nM) | Reference |

| PTHrP (1-36) | PTH1R | COS-7 cells | Radioligand Competition | ~10 | [7] |

| PTH (1-34) | PTH1R | COS-7 cells | Radioligand Competition | ~10 | [7] |

Table 2: Potency of PTHrP (1-36) and PTH (1-34) in Stimulating cAMP Production

| Ligand | Cell Line | EC50 (nM) for cAMP Accumulation | Reference |

| PTHrP (1-36) | UMR 106-01 | ~1.0 | [8] |

| PTH (1-34) | UMR 106-01 | ~1.0 | [8] |

| PTHrP (1-36) | HEK-293 (hPTH1R) | ~0.8 | [9] |

| PTH (1-34) | HEK-293 (hPTH1R) | ~0.5 | [9] |

Effects on Bone Metabolism

A key aspect of the initial characterization of PTHrP (1-36) was its effect on bone turnover. While continuous exposure to PTHrP, as seen in HHM, leads to bone resorption, intermittent administration of PTHrP (1-36) was found to have anabolic effects on bone, similar to PTH (1-34). However, early clinical studies suggested a potential dissociation of bone formation from resorption with PTHrP (1-36) treatment.

Table 3: Effects of Intermittent PTHrP (1-36) and PTH (1-34) on Bone Turnover Markers in Postmenopausal Women

| Treatment | Bone Formation Marker (PINP) % Change from Baseline | Bone Resorption Marker (CTX) % Change from Baseline | Reference |

| PTHrP (1-36) (400 µ g/day ) | +46% | +30% | [6] |

| PTH (1-34) (20 µ g/day ) | +171% | +92% | [6] |

PINP: Procollagen type I N-terminal propeptide; CTX: C-terminal telopeptide of type I collagen.

Experimental Protocols:

Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the PTH1R.

-

Radioligand: A radiolabeled ligand (e.g., [125I]PTHrP(1-36) or [125I]PTH(1-34)) is used.

-

Competition: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled competitor (PTHrP (1-36) or PTH (1-34)).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibitory constant) can be calculated.

cAMP Accumulation Assay

-

Cell Culture: Cells expressing the PTH1R (e.g., UMR 106-01 or HEK-293 cells transfected with the PTH1R) are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with various concentrations of PTHrP (1-36) or PTH (1-34) for a defined period.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The data are plotted as cAMP concentration versus ligand concentration, and the EC50 (concentration of ligand that produces 50% of the maximal response) is determined.

Measurement of Bone Turnover Markers

-

Sample Collection: Serum or plasma samples are collected from subjects at baseline and at various time points during treatment.

-

Immunoassays: Commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are used to measure the concentrations of bone formation markers (e.g., PINP, osteocalcin) and bone resorption markers (e.g., CTX, NTX).[10][11][12][13][14]

-

Data Analysis: Changes in marker levels from baseline are calculated and compared between treatment groups.

Signaling Pathways of PTHrP (1-36)

PTHrP (1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor (GPCR). This binding event initiates a cascade of intracellular signaling events.

Gs/cAMP/PKA Pathway

The primary and most well-characterized signaling pathway activated by PTHrP (1-36) is the Gs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[15][16]

Caption: PTHrP (1-36) activates the Gs/cAMP/PKA signaling cascade.

Gq/PLC/PKC Pathway

In addition to the Gs pathway, PTHrP (1-36) can also activate the Gq-phospholipase C (PLC)-protein kinase C (PKC) pathway, leading to an increase in intracellular calcium.[17]

Caption: PTHrP (1-36) activates the Gq/PLC/PKC signaling cascade.

Conclusion

The discovery and initial characterization of PTHrP (1-36) represent a landmark achievement in endocrinology. From its origins in the study of a cancer-related syndrome, PTHrP has emerged as a key regulator of calcium homeostasis and bone metabolism. The initial studies laid the foundation for our understanding of its biological functions and signaling pathways, which are remarkably similar to, yet distinct from, those of PTH. This early work has paved the way for the development of PTHrP analogs as potential therapeutic agents for osteoporosis and other metabolic bone diseases, highlighting the profound impact of fundamental research on clinical medicine. Further investigation into the nuanced differences in signaling and physiological effects between PTHrP and PTH continues to be an active and promising area of research for drug development professionals.

References

- 1. Biochemical evaluation of patients with cancer-associated hypercalcemia: evidence for humoral and nonhumoral groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parathyroid hormone-related protein purified from a human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parathyroid hormone-related protein purified from a human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parathyroid hormone-related protein: isolation, molecular cloning, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A parathyroid hormone-related protein implicated in malignant hypercalcemia: cloning and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of recombinant human parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Laboratory aspects and clinical utility of bone turnover markers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Laboratory Testing of Bone Turnover Markers - Insights [news.mayocliniclabs.com]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. scholars.library.tamu.edu [scholars.library.tamu.edu]

An In-depth Technical Guide to the Interaction of PTHrP (1-36) with the PTH/PTHrP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) and its interaction with the parathyroid hormone/parathyroid hormone-related protein receptor (PTH1R) are of significant interest in the fields of endocrinology, bone biology, and oncology. PTHrP, particularly its N-terminal fragment (1-36), mimics the actions of parathyroid hormone (PTH) by binding to the same receptor, PTH1R, a class B G protein-coupled receptor (GPCR).[1][2] This interaction is crucial for various physiological processes, including calcium homeostasis, bone metabolism, and embryonic development.[2][3][4] Dysregulation of the PTHrP/PTH1R signaling axis is implicated in various pathologies, such as humoral hypercalcemia of malignancy and certain skeletal disorders.[4][5] This technical guide provides a comprehensive overview of the molecular interactions between PTHrP (1-36) and PTH1R, the resulting signaling cascades, and detailed experimental protocols for studying these processes.

Molecular Structure and Interaction

PTHrP (1-36): The Ligand

PTHrP is a polyhormone that can be processed into several biologically active fragments.[6][7] The N-terminal fragment, PTHrP (1-36), is the primary focus of this guide as it is sufficient for high-affinity binding to PTH1R and subsequent receptor activation.[1][8] The amino acid sequence of PTHrP (1-36) shares homology with PTH (1-34), particularly in the N-terminal region (residues 1-13), which is critical for receptor activation.[1][7] The C-terminal portion of this fragment (residues 15-34) is primarily responsible for receptor binding.[1][2] Structurally, upon binding to the extracellular domain (ECD) of PTH1R, PTHrP (1-36) adopts an α-helical conformation.[1]

PTH/PTHrP Receptor (PTH1R): The Receptor

PTH1R is a class B GPCR characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane helix domain.[3][5] The interaction between PTHrP (1-36) and PTH1R follows a two-domain binding model.[1][5] The C-terminal region of PTHrP (1-36) first binds to the ECD of the receptor, which then allows the N-terminal region of the ligand to interact with the transmembrane domain, leading to a conformational change in the receptor and activation of downstream signaling pathways.[3][5]

Quantitative Analysis of PTHrP (1-36) and PTH1R Interaction

The binding affinity and functional potency of PTHrP (1-36) for PTH1R have been characterized by various in vitro assays. The following table summarizes key quantitative data from the literature.

| Parameter | Ligand | Cell Line/System | Value | Reference |

| Binding Affinity | ||||

| IC50 | PTHrP (1-36) | HEK-293 cells expressing human PTH1R | ~41 nM | [9] |

| Kd | PTHrP | Purified PTH1R extracellular domain | 0.99 µM | [1] |

| Functional Potency | ||||

| EC50 (cAMP accumulation) | PTHrP (1-36) | Murine calvarial osteoblasts | Significantly lower cAMP response compared to PTH (1-34) | [10] |

| EC50 (cAMP accumulation) | PTHrP (1-36) | HEK-293 cells expressing human PTH1R | Similar to PTH (1-34) | [1] |

Signaling Pathways

Upon binding of PTHrP (1-36) to PTH1R, several intracellular signaling pathways are activated. The primary and most well-characterized pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).[5][10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[5][10]

In addition to the Gs/cAMP pathway, PTH1R can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.[5][11] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5]

Furthermore, PTH1R signaling can also involve β-arrestin-mediated pathways, which can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][11]

Below are Graphviz diagrams illustrating these key signaling cascades.

Caption: Gs-cAMP signaling pathway activated by PTHrP (1-36).

Caption: Gq-PLC signaling pathway activated by PTHrP (1-36).

Experimental Protocols

Detailed methodologies are essential for the accurate study of the PTHrP (1-36) and PTH1R interaction. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of PTHrP (1-36) to PTH1R.

Materials:

-

Cells or cell membranes expressing PTH1R (e.g., HEK-293 or COS-7 cells)[1][9]

-

Radiolabeled ligand (e.g., 125I-[Ile5,Arg11,13,Tyr36]PTHrP-(1–36)NH2)[9]

-

Unlabeled PTHrP (1-36) for competition

-

Binding buffer (e.g., Tris-HCl, MgCl2, BSA)

-

Glass fiber filters

-

Scintillation counter[12]

Protocol:

-

Incubation: Incubate a constant concentration of the radiolabeled ligand with increasing concentrations of unlabeled PTHrP (1-36) in the presence of cells or membranes expressing PTH1R.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 1-2 hours at a specific temperature).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the cell membranes and the bound ligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of PTHrP (1-36) to stimulate the production of intracellular cAMP.

Materials:

-

Cells expressing PTH1R (e.g., HEK-293 or primary osteoblasts)[10]

-

PTHrP (1-36)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[13]

-

Lysis buffer

Protocol:

-

Cell Seeding: Seed cells expressing PTH1R in a multi-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with varying concentrations of PTHrP (1-36) for a defined time (e.g., 15-30 minutes).

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA) or a fluorescence-based assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the PTHrP (1-36) concentration. The EC50 value (the concentration of ligand that produces 50% of the maximal response) can be determined from this dose-response curve.

Caption: Workflow for a cAMP accumulation assay.

Inositol Phosphate (B84403) Assay

This assay is used to measure the activation of the PLC pathway by quantifying the accumulation of inositol phosphates.

Materials:

-

Cells expressing PTH1R

-

[3H]-myo-inositol for labeling

-

PTHrP (1-36)

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase

-

Perchloric acid or trichloroacetic acid for extraction

-

Anion exchange chromatography columns[15]

-

Scintillation counter

Protocol:

-

Labeling: Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositides.

-

Pre-incubation: Pre-incubate the labeled cells with LiCl to inhibit the degradation of inositol monophosphates, allowing for the accumulation of total inositol phosphates.

-

Stimulation: Stimulate the cells with PTHrP (1-36) for a specific time.

-

Extraction: Stop the reaction and extract the inositol phosphates using an acid like perchloric acid.

-

Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) from the cell extract using anion exchange chromatography.

-

Quantification: Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Express the results as the amount of radioactivity (e.g., counts per minute or disintegrations per minute) for each inositol phosphate species.

Caption: Workflow for an inositol phosphate assay.

Conclusion

The interaction between PTHrP (1-36) and its receptor, PTH1R, is a complex process that initiates a cascade of intracellular signaling events with profound physiological consequences. A thorough understanding of this ligand-receptor system, from its structural basis to its functional outcomes, is critical for the development of novel therapeutics targeting diseases related to bone metabolism and calcium homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this important area of study.

References

- 1. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Structure and dynamics of the active human parathyroid hormone receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. researchgate.net [researchgate.net]

- 14. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

The Physiological Relevance of Circulating PTHrP (1-36): A Technical Guide for Researchers

An In-depth Examination of Parathyroid Hormone-related Protein (1-36) in Physiology, Pathology, and Therapeutics

Abstract

Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment PTHrP (1-36), is a pleiotropic cytokine with diverse physiological and pathological roles. While initially identified as the primary mediator of humoral hypercalcemia of malignancy (HHM), emerging research has illuminated its functions in normal physiology, including bone metabolism, calcium homeostasis, and cellular growth and differentiation. This technical guide provides a comprehensive overview of the physiological relevance of circulating PTHrP (1-36), its signaling pathways, and its implications for drug development. We present a synthesis of current knowledge, including quantitative data on its circulating levels, detailed experimental protocols for its analysis, and a discussion of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted protein.

Introduction

Parathyroid hormone-related protein (PTHrP) is a prohormone that undergoes post-translational processing to generate a family of secretory peptides with distinct biological activities.[1] The N-terminal fragment, PTHrP (1-36), shares sequence homology with parathyroid hormone (PTH) and is capable of binding to and activating the same G protein-coupled receptor, the type 1 PTH/PTHrP receptor (PTH1R).[1][2] This interaction accounts for the PTH-like effects observed in conditions of PTHrP excess.[3]

While PTHrP is expressed in a wide variety of normal tissues where it exerts autocrine and paracrine actions, its endocrine functions become prominent in pathological states, most notably in humoral hypercalcemia of malignancy (HHM).[4] In HHM, tumors secrete excessive amounts of PTHrP, leading to increased bone resorption and renal calcium reabsorption, resulting in elevated serum calcium levels.[4][5]

Beyond its role in cancer, circulating PTHrP (1-36) has been implicated in various physiological processes. During lactation, it is secreted into the maternal circulation and contributes to the mobilization of calcium from the maternal skeleton to support milk production.[6][7] Furthermore, intermittent administration of PTHrP (1-36) has been shown to have an anabolic effect on bone, stimulating bone formation and increasing bone mineral density, which has led to its investigation as a potential therapeutic agent for osteoporosis.[2][4] Recent studies are also exploring the potential of PTHrP (1-36) to enhance functional beta-cell mass in the context of diabetes.[8]

This guide will delve into the physiological significance of circulating PTHrP (1-36), providing a detailed examination of its functions, the methodologies used to study it, and its therapeutic promise.

Quantitative Data on Circulating PTHrP

The concentration of circulating PTHrP is a critical parameter in both physiological and pathological contexts. Below are tables summarizing quantitative data from various studies.

Table 1: Circulating PTHrP Levels in Malignancy-Associated Hypercalcemia

| Patient Population | PTHrP Assay Target | Mean/Range of PTHrP Levels (pmol/L) | Reference |

| Hypercalcemic patients with solid tumors (no bone metastases) | PTHrP (1-40) | 2.8 - 51.2 | [9] |

| Hypercalcemic patients with solid tumors (with bone metastases) | PTHrP (1-40) | 4.9 - 47.5 (in 64% of patients) | [9] |

| Hypercalcemic breast cancer patients (with bone metastases) | PTHrP (1-40) | 3.8 - 61.6 (in 65% of patients) | [9] |

| Patients with humoral hypercalcemia of cancer | PTHrP (1-74) | 20.9 (mean) | [10] |

| Patients with humoral hypercalcemia of cancer | PTHrP (109-138) | 23.9 (mean) | [10] |

| Intrahepatic cholangiocarcinoma with HHM | Not Specified | 26.6 | [11] |

Table 2: Circulating PTHrP Levels in Non-Malignant Conditions and Healthy Individuals

| Subject Group | PTHrP Assay Target | Mean/Range of PTHrP Levels (pmol/L) | Reference |

| Normal volunteers | PTHrP (1-40) | < 2.0 (detection limit) in 37 of 38 subjects | [9] |

| Normal subjects | PTHrP (1-74) | 1.9 (mean) | [10] |

| Normal subjects | PTHrP (109-138) | < 2.0 (undetectable) | [10] |

| Patients with chronic renal failure | PTHrP (1-40) | Undetectable | [9] |

| Patients with primary hyperparathyroidism | PTHrP (1-40) | Undetectable | [9] |

| Lactating mice (control) | PTHrP (1-34) | 1.18 ± 0.19 | [12] |

| Lactating mice (mammary-specific PTHrP deletion) | PTHrP (1-34) | 0.73 ± 0.13 | [12] |

Table 3: Pharmacokinetics of Exogenously Administered PTHrP (1-36)

| Administration Route & Dose | Peak Plasma Concentration | Half-life (t1/2) | Reference |

| Subcutaneous (0.82, 1.64, 3.28 µg/kg) | Dose-dependent, peak at 15-30 min | ~5-6 minutes | [13] |

| Intravenous infusion (80 pmol/kg/h) | Steady state achieved | ~5-6 minutes | [13] |

Signaling Pathways of PTHrP (1-36)

PTHrP (1-36) exerts its biological effects primarily through the PTH1R, a G protein-coupled receptor. The binding of PTHrP (1-36) to PTH1R initiates a cascade of intracellular signaling events.

Canonical Gsα/cAMP/PKA Pathway

The predominant signaling pathway activated by PTHrP (1-36) is the Gsα-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) pathway.[14] This pathway is crucial for mediating both the anabolic and catabolic effects of PTHrP (1-36) on bone.[14]

Alternative Signaling Pathways

In addition to the Gsα/cAMP/PKA pathway, PTH1R can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. Furthermore, PTH1R activation can trigger β-arrestin recruitment and ERK1/2 phosphorylation.[15] The specific signaling cascade activated may depend on the conformation of the PTH1R upon ligand binding, with different conformations potentially leading to distinct downstream effects.[14]

Experimental Protocols

Accurate and reproducible measurement of PTHrP (1-36) and the characterization of its biological effects are paramount for research and clinical applications.

Quantification of Circulating PTHrP (1-36)

Two primary methods are employed for the quantification of PTHrP (1-36) in biological samples:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and accuracy, with the ability to distinguish between different PTHrP fragments and their modified forms.[8]

-

Immunoassays (RIA, IRMA, EIA): These methods rely on the specific binding of antibodies to PTHrP. While generally more accessible, they can be susceptible to cross-reactivity with other PTHrP fragments or related peptides.[9][13]

Detailed Protocol for LC-MS/MS Measurement of PTHrP (1-36):

-

Sample Collection and Preparation: Collect blood in tubes containing EDTA and a protease inhibitor cocktail. Centrifuge to separate plasma and store at -70°C.[12]

-

Solid Phase Extraction (SPE): Utilize a solid phase extraction method, such as the Waters Oasis® HLB µElution 96-well plate, for sample cleanup and concentration.[8]

-

Liquid Chromatography (LC): Employ a suitable LC system to separate PTHrP (1-36) from other plasma components.

-

Tandem Mass Spectrometry (MS/MS): Use a mass spectrometer to detect and quantify PTHrP (1-36) based on specific precursor-to-product ion transitions (e.g., m/z 609.5 > 682.7). An internal standard, such as rat PTH (1-34), is used for accurate quantification.[8]

-

Data Analysis: Generate a standard curve using known concentrations of synthetic PTHrP (1-36) to determine the concentration in the unknown samples.

In Vivo Studies of PTHrP (1-36) Function

Animal models are invaluable for elucidating the physiological roles of PTHrP (1-36).

Example Protocol: Investigating the Anabolic Effects of PTHrP (1-36) in an Ovariectomized Mouse Model of Osteoporosis:

-

Animal Model: Use ovariectomized mice as a model for postmenopausal osteoporosis.[4]

-

Treatment: Administer PTHrP (1-36) or a vehicle control subcutaneously every two days for a period of 4 to 8 weeks.[4]

-

Analysis of Bone Microarchitecture: Utilize micro-computed tomography (µCT) to assess changes in the trabecular structure of the femur.[4]

-

Biochemical Markers of Bone Turnover: Measure serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., pyridinoline (B42742) residues).[4]

-

Gene Expression Analysis: Analyze the expression of genes involved in bone metabolism, such as SOST, in bone tissue.[4]

Therapeutic Potential and Future Directions

The anabolic effects of intermittently administered PTHrP (1-36) on bone have positioned it as a promising therapeutic agent for osteoporosis.[2] Clinical studies in postmenopausal women have demonstrated that daily injections of PTHrP (1-36) can increase bone mineral density in the lumbar spine and hip.[4] Notably, PTHrP (1-36) appears to stimulate bone formation with a potentially lower risk of hypercalcemia compared to PTH (1-34) (teriparatide).[4] Abaloparatide, a synthetic analog of PTHrP (1-34), has been approved for the treatment of osteoporosis and exhibits enhanced affinity for the PTH1R.[8]

The role of PTHrP (1-36) in promoting beta-cell proliferation and improving glucose-stimulated insulin (B600854) secretion has opened new avenues for its investigation in the treatment of diabetes.[8]

Future research will likely focus on:

-

Further elucidating the differential signaling pathways activated by PTHrP (1-36) versus PTH (1-34) to optimize therapeutic targeting.

-

Developing novel analogs of PTHrP (1-36) with improved pharmacokinetic and pharmacodynamic profiles.

-

Exploring the therapeutic potential of PTHrP (1-36) in other conditions, such as fracture healing and diseases characterized by beta-cell dysfunction.

Conclusion

Circulating PTHrP (1-36) is a key signaling molecule with diverse and significant physiological functions. Its role extends from being a critical mediator of humoral hypercalcemia of malignancy to a promising therapeutic agent for osteoporosis and potentially diabetes. A thorough understanding of its complex biology, supported by robust and accurate analytical methods, is essential for advancing both basic research and the development of novel therapeutics. This guide provides a foundational resource for scientists and clinicians working in this exciting and evolving field.

References

- 1. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parathyroid hormone-related protein-(1-36) is biologically active when administered subcutaneously to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.isciii.es [scielo.isciii.es]

- 5. endocrine.org [endocrine.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. Parathyroid hormone-related protein: elevated levels in both humoral hypercalcemia of malignancy and hypercalcemia complicating metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunochemical characterization of circulating parathyroid hormone-related protein in patients with humoral hypercalcemia of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Humoral Hypercalcemia of Malignancy with a Parathyroid Hormone-Related Peptide-Secreting Intrahepatic Cholangiocarcinoma Accompanied by a Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Mammary-specific deletion of parathyroid hormone–related protein preserves bone mass during lactation [jci.org]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to PTHrP (1-36) Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of Parathyroid Hormone-related Protein (PTHrP) (1-36) gene expression and its intricate regulation. It is designed to serve as a detailed resource, offering quantitative data, in-depth experimental methodologies, and visual representations of the key signaling pathways involved.

Core Concepts in PTHrP Gene Expression

Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in a wide array of physiological and pathological processes, including skeletal development, cell proliferation and differentiation, and cancer progression. The human PTHrP gene is a complex transcriptional unit with multiple promoters and alternative splicing, leading to different isoforms. The regulation of its expression is multifaceted, involving a variety of signaling molecules and transcription factors that can either enhance or suppress its transcription and mRNA stability.

The human PTHrP gene possesses three distinct promoters, designated P1, P2, and P3, which contribute to the tissue-specific and context-dependent expression of PTHrP. P1 and P3 are TATA-box containing promoters, while P2 is a GC-rich promoter. The utilization of these promoters varies among different cell types and can be differentially regulated by various stimuli.

Quantitative Data on PTHrP (1-36) Regulation

The following tables summarize the quantitative effects of various key regulators on PTHrP gene expression and protein secretion, as documented in the scientific literature.

| Regulator | Cell Type | Effect on PTHrP mRNA | Fold Change/Percentage | Citation(s) |

| TGF-β1 | Hep3B (human hepatocellular carcinoma) | Increase | 4.5-fold at 48h | [1] |

| Human Keratinocytes | Increase | 3 to 7-fold | [2] | |

| EGF | HaCaT (human keratinocyte) | Increase | 10-fold | [3] |

| Primary Rat Mammary Epithelial Cells | Increase | Accompanied production increase | [4] | |

| MCF-7 (human breast cancer) | Increase | 3-fold (transcription) | [5][6] | |

| 17β-Estradiol (E2) | MCF-7 (human breast cancer) | Increase | Dose-dependent | [7] |

| Dihydrotestosterone (B1667394) (DHT) | PC-3T (androgen receptor-transfected prostate cancer) | Decrease | 30% decrease in promoter activity | [8] |

| LNCaP (androgen-dependent prostate cancer) | Increase | Induction of mRNA | [9] | |

| 1,25-dihydroxyvitamin D3 | Fetal Rat Long Bones | Decrease | Nadir at 6h | [10] |

| PC-3 and C4-2 (prostate cancer) | Decrease | - | [2][11] | |

| Extracellular Ca2+ | Human Mesenchymal Stem Cells (hMSC) | Increase | Accompanied 4-6 fold release increase | [12] |

| Regulator | Cell Type | Effect on PTHrP Protein/Secretion | Fold Change/Percentage | Citation(s) |

| TGF-β1 | Hep3B (human hepatocellular carcinoma) | Increase | 2.3-fold (protein), 8.8-fold (secretion) at 48h | [1] |

| EGF | Primary Rat Mammary Epithelial Cells | Increase | 36.0 ± 7.1% at 12h (10 ng/ml) | [4] |

| 17β-Estradiol (E2) | MCF-7 (human breast cancer) | Increase | Dose-dependent (10⁻¹⁰-10⁻⁶ M) | [7] |

| Tamoxifen/4-hydroxytamoxifen | MCF-7 (human breast cancer) | Increase | Concentration-dependent | [7] |

| Extracellular Ca2+ | Human Mesenchymal Stem Cells (hMSC) | Increase | 4-6 fold (1 mM to 5 mM) | [12] |

| Abnormal Parathyroid Tissues | Decrease | - | [13] |

Signaling Pathways Regulating PTHrP Gene Expression

The expression of the PTHrP gene is tightly controlled by a network of signaling pathways. Below are diagrams illustrating the key regulatory mechanisms.

PTHrP (1-36) Signaling Pathway

PTHrP (1-36) exerts its biological effects primarily through binding to the Type 1 PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor. This interaction triggers downstream signaling cascades that mediate the diverse actions of PTHrP.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study PTHrP gene expression and regulation.

Quantification of PTHrP mRNA by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for measuring the relative abundance of PTHrP mRNA transcripts.[14][15][16]

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. 1,25-Dihydroxyvitamin D(3) regulates PTHrP expression via transcriptional, post-transcriptional and post-translational pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbr.gov [usbr.gov]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol from Tissue [bio-protocol.org]

- 7. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]

- 8. Androgen regulation of parathyroid hormone-related peptide production in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of parathyroid hormone related protein, and dihydrotestosterone on proliferation and ornithine decarboxylase mRNA in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,25-dihydroxyvitamin D3 inhibits parathyroid hormone-related peptide mRNA expression in fetal rat long bones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,25-Dihydroxyvitamin D3 Regulates PTHrP Expression via Transcriptional, Post-Transcriptional and Post-Translational Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. Androgen receptor blockade by flutamide down-regulates renal fibrosis, inflammation, and apoptosis pathways in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Parathyroid hormone-related protein enhances PC-3 prostate cancer cell growth via both autocrine/paracrine and intracrine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Androgen receptor antagonist flutamide modulates estrogen receptor alpha expression in distinct regions of the hypospadiac rat penis [frontiersin.org]

A Technical Guide to the Structural Analysis of PTHrP (1-36)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a critical role in skeletal development, bone remodeling, and calcium homeostasis. Its biological activities are primarily mediated by the N-terminal fragments, with PTHrP (1-36) being a key active form. This peptide fragment exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), a class B G-protein coupled receptor (GPCR) it shares with parathyroid hormone (PTH).

Understanding the three-dimensional structure of PTHrP (1-36), both in its free state and when bound to its receptor, is fundamental to elucidating its mechanism of action. This knowledge is paramount for the rational design of novel therapeutics, such as biased agonists or antagonists, for treating conditions like osteoporosis and humoral hypercalcemia of malignancy. This guide provides an in-depth overview of the structural characteristics of PTHrP (1-36) and the principal methodologies used for its analysis.

Primary and Secondary Structure

The structural foundation of PTHrP (1-36) is its amino acid sequence, which dictates its folding and ultimate conformation.

2.1 Primary Structure The sequence of the 36-amino acid N-terminal fragment of human PTHrP is as follows[1]:

Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile

2.2 Secondary Structure In aqueous solution, PTHrP (1-36) is largely flexible and disordered. However, extensive analysis by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy reveals a propensity to form defined secondary structures, particularly α-helices, under specific conditions such as in the presence of membrane-mimicking solvents (e.g., trifluoroethanol, TFE) or upon binding to the PTH1R.

NMR studies have shown that in a 50% TFE solution, the peptide adopts a conformation with two distinct helical regions connected by a flexible linker. This induced structure is thought to more closely resemble the receptor-bound state.

Structural Analysis Methodologies

Several biophysical techniques are employed to probe the structure of PTHrP (1-36). NMR and CD spectroscopy are the most common methods for analyzing its conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. It provides insights into peptide dynamics and intermolecular interactions.

-

Sample Preparation:

-

Synthesize or procure PTHrP (1-36) peptide with >95% purity.

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH < 7.5) to a final concentration of 0.5-5 mM.[2][3]

-

For observation of amide protons, the buffer should be prepared in 90% H₂O / 10% D₂O. The D₂O provides a lock signal for the spectrometer.[4]

-

Transfer approximately 500 µL of the sample into a high-quality NMR tube.[2][3]

-

-

Data Acquisition:

-

Acquire a series of two-dimensional (2D) NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[4]

-

Spectra are typically recorded at a constant temperature (e.g., 298 K).

-

-

Data Processing and Structure Calculation:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.[4]

-

Identify and integrate NOE cross-peaks from the NOESY spectrum to generate a list of interproton distance restraints.

-

Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.

-

Validate the quality of the final structure ensemble.

-

NMR analysis of PTHrP (1-34), a closely related analog, in 50% TFE solution has provided key structural insights applicable to PTHrP (1-36).

| Structural Feature | Residue Range | Description |

| N-terminal α-helix | Ser-3 to Gly-12 | A well-defined helical segment in the activation domain. |

| C-terminal α-helix | Asp-17 to Thr-33 | A second, stable helix in the receptor-binding domain. |

| Flexible Linker | ~Gly-12 to Asp-17 | Connects the two helical domains, allowing conformational flexibility. |

Table 1: Summary of secondary structure elements of PTHrP (1-34) identified by NMR in a membrane-mimicking environment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to determine the secondary structure content of peptides in various environments. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

-

Sample Preparation:

-

Prepare a stock solution of highly pure (>95%) PTHrP (1-36) peptide.[5]

-

Determine the precise concentration of the peptide stock solution using a reliable method (e.g., amino acid analysis). Accurate concentration is critical for calculating molar ellipticity.[5]

-

Prepare final samples by diluting the stock into the desired buffers (e.g., aqueous phosphate (B84403) buffer, TFE solutions). The final peptide concentration is typically in the range of 0.1 mg/mL.

-

The buffer itself must be transparent in the far-UV region (190-250 nm).[6]

-

-

Data Acquisition:

-

Turn on the CD spectrometer and purge the system with dry nitrogen gas to remove oxygen, which absorbs in the far-UV.[7]

-

Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

-

Record a baseline spectrum of the buffer using a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum of the peptide sample over the far-UV range (e.g., 190-260 nm).

-

Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (millidegrees) to molar residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[8]

-

Analyze the resulting spectrum. A characteristic α-helical spectrum shows double minima around 222 nm and 208 nm and a strong maximum around 192 nm.

-

Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]

-

CD analysis confirms the conformational flexibility of PTHrP (1-36), showing a dramatic increase in helicity in membrane-mimicking environments.

| Solvent Condition | Estimated α-Helical Content | Predominant Conformation |

| Aqueous Buffer (pH 7.4) | ~10-15% | Random Coil |

| 50% Trifluoroethanol (TFE) | ~60-70% | α-Helical |

Table 2: Representative secondary structure content of PTHrP (1-34/1-36) under different solvent conditions as determined by CD spectroscopy.

Interaction with PTH1R and Signaling

The biological function of PTHrP (1-36) is realized upon its interaction with the PTH1 receptor. This binding event is a complex, multi-step process that induces specific conformational changes in both the peptide and the receptor, leading to the activation of intracellular signaling cascades.

4.1 The Two-Site Binding Model The interaction between PTHrP (1-36) and PTH1R is well-described by a two-site model[5][9]:

-

Site 1 Interaction: The C-terminal portion of the peptide (approximately residues 15-34) first engages with the N-terminal extracellular domain (ECD) of the PTH1R. This interaction is primarily responsible for binding affinity.[5]

-

Site 2 Interaction: Following the initial binding, the N-terminal portion of the peptide (approximately residues 1-14), which constitutes the activation domain, docks into the receptor's transmembrane helix bundle and extracellular loops. This second interaction triggers the conformational change in the receptor necessary for G-protein coupling and signal transduction.[5][6]

4.2 Receptor Conformation and Signaling Bias PTH1R can exist in different conformational states. PTHrP (1-36) preferentially binds to a G-protein-dependent conformation known as Rᴳ. This interaction leads to a rapid but transient activation of intracellular signaling, particularly the production of cyclic AMP (cAMP), as the peptide dissociates from the receptor relatively quickly.[4][8]

PTH1R Intracellular Signaling Pathways

Upon binding of PTHrP (1-36), the activated PTH1R couples to multiple heterotrimeric G proteins to initiate downstream signaling. The two primary pathways are mediated by Gαs and Gαq.

-